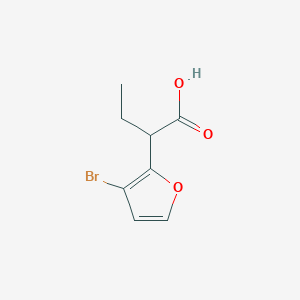![molecular formula C14H15NS B13310000 4-[1-(Phenylsulfanyl)ethyl]aniline](/img/structure/B13310000.png)
4-[1-(Phenylsulfanyl)ethyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(Phenylsulfanyl)ethyl]aniline is an organic compound with the molecular formula C14H15NS It is a derivative of aniline, where the aniline ring is substituted with a phenylsulfanyl group at the para position and an ethyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(Phenylsulfanyl)ethyl]aniline typically involves the reaction of aniline with a phenylsulfanyl compound under specific conditions. One common method is the nucleophilic substitution reaction where aniline reacts with 1-bromo-2-phenylethane in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, catalysts such as palladium or ruthenium complexes may be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-[1-(Phenylsulfanyl)ethyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol group.
Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Nitro or halogenated derivatives of the aniline ring.
Scientific Research Applications
4-[1-(Phenylsulfanyl)ethyl]aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4-[1-(Phenylsulfanyl)ethyl]aniline exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The phenylsulfanyl group can enhance the compound’s binding affinity to certain targets, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
4-[1-(Phenylsulfanyl)ethyl]phenol: Similar structure but with a hydroxyl group instead of an amino group.
4-[1-(Phenylsulfanyl)ethyl]benzoic acid: Contains a carboxyl group instead of an amino group.
4-[1-(Phenylsulfanyl)ethyl]benzaldehyde: Features an aldehyde group in place of the amino group.
Uniqueness
4-[1-(Phenylsulfanyl)ethyl]aniline is unique due to the presence of both the phenylsulfanyl and ethyl groups on the aniline ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. These characteristics make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H15NS |
|---|---|
Molecular Weight |
229.34 g/mol |
IUPAC Name |
4-(1-phenylsulfanylethyl)aniline |
InChI |
InChI=1S/C14H15NS/c1-11(12-7-9-13(15)10-8-12)16-14-5-3-2-4-6-14/h2-11H,15H2,1H3 |
InChI Key |
VKYWQQYOUXGYRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)N)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


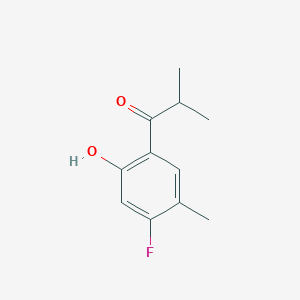


![2-[5-(Thiophene-3-carbonyl)thiophen-2-yl]ethan-1-amine](/img/structure/B13309949.png)
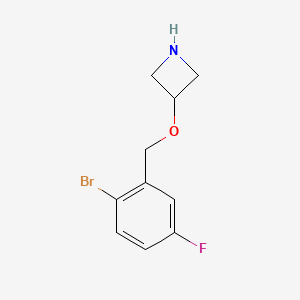
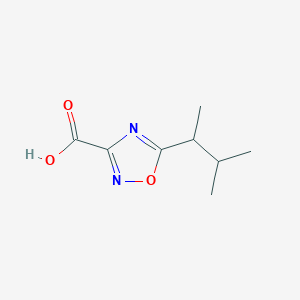
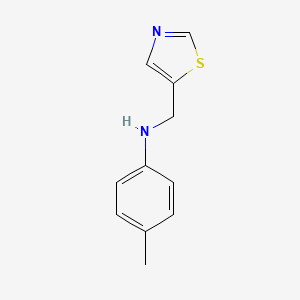
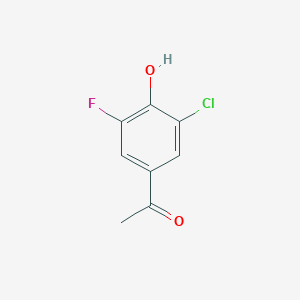
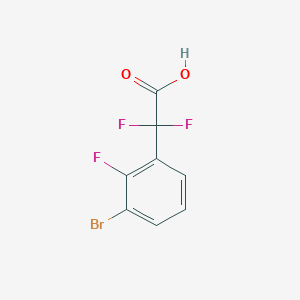
![7-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13309984.png)
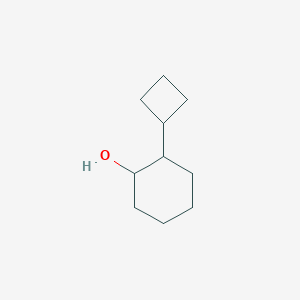
![3-{[(3-Chlorophenyl)methyl]amino}propan-1-ol](/img/structure/B13310012.png)

